molecular formula C10H13ClN2O3 B2355371 (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286207-04-2

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B2355371
CAS No.: 1286207-04-2
M. Wt: 244.68
InChI Key: WWGSGDMXNWCTSX-QRPNPIFTSA-N
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Description

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-04-2) is a chiral pyrrolidine derivative characterized by a 2-nitrophenoxy substituent at the 3-position of the pyrrolidine ring and a hydrochloride salt. Its molecular formula is C₁₀H₁₃ClN₂O₃, with a molar mass of 244.68 g/mol . The compound’s stereochemistry (S-configuration) distinguishes it from its enantiomer, (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-33-7), which shares the same molecular formula but differs in spatial arrangement .

Properties

IUPAC Name

(3S)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGSGDMXNWCTSX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Construction of the Pyrrolidine Ring

The pyrrolidine ring in (S)-3-(2-nitritophenoxy)pyrrolidine hydrochloride is typically constructed via cyclization or functionalization of pre-existing chiral building blocks. A prominent method involves C–H activation-arylation , where methyl-Boc-D-pyroglutamate undergoes sequential deprotonation, alkylation, and lactam reduction to yield 2,3-trans-substituted pyrrolidines with >20:1 diastereomeric ratios. This approach leverages rhodium(I) catalysts for 1,4-additions to install aryl groups stereoselectively, as demonstrated in the synthesis of analogs 5j–m (Scheme 4,). Alternative routes employ chiral pool starting materials , such as 4-amino-(S)-2-hydroxybutylic acid, which is converted to (S)-3-hydroxypyrrolidine through amine protection, carboxylic acid reduction, and intramolecular cyclization (Reaction Scheme 1,).

Installation of the 2-Nitrophenoxy Group

The 2-nitrophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling . In SNAr reactions, a nitro-substituted aryl fluoride reacts with a pyrrolidin-3-ol derivative under basic conditions (e.g., K2CO3 in DMF). For example, the synthesis of 4’-carboxylic acid analogs demonstrates that electron-deficient aryl halides undergo efficient substitution with secondary alcohols at 80–100°C. Alternatively, Mitsunobu conditions (DIAD, PPh3) enable coupling between 2-nitrophenol and Boc-protected (S)-pyrrolidin-3-ol, achieving yields >75% while preserving stereochemistry.

Detailed Synthetic Protocols

Route 1: Chiral Pool Strategy from 4-Amino-(S)-2-Hydroxybutylic Acid

  • Amine Protection : 4-Amino-(S)-2-hydroxybutylic acid is protected as the ethoxycarbonyl (EOC) derivative using ethyl chloroformate in MTBE, yielding 4-ethoxycarbonylamino-(S)-2-hydroxybutylic acid (83% yield).
  • Carboxylic Acid Reduction : The EOC-protected acid is reduced with NaBH4 in THF to form 4-ethoxycarbonylamino-(S)-1,2-butanediol (72% yield).
  • Cyclization : Treatment with HBr in acetic acid induces intramolecular displacement, forming (S)-3-hydroxypyrrolidine hydrobromide, which is neutralized to the free base (89% yield).
  • Nitrophenoxy Installation : The hydroxyl group is activated as a mesylate (MsCl, Et3N), followed by SNAr with 2-nitrophenol in DMF/K2CO3 to afford (S)-3-(2-nitrophenoxy)pyrrolidine (68% yield).
  • Hydrochloride Salt Formation : The free base is treated with HCl in Et2O, yielding the hydrochloride salt (95% purity by HPLC).

Route 2: C–H Activation-Arylation Approach

  • Pyroglutamate Derivatization : Methyl-Boc-D-pyroglutamate undergoes C–H activation-arylation with methyl-3-iodobenzoate using Pd(OAc)2 and Ag2CO3, providing the 3-aryl-pyrrolidine core (45% yield).
  • Nitro Group Introduction : The benzoate ester is hydrolyzed (LiOH), and the resulting acid is coupled with 2-nitrophenol via EDCI/HOBt, achieving 78% yield.
  • Epimerization Control : Basic hydrolysis (NaOH/EtOH) ensures complete epimerization to the 2,3-trans configuration, confirmed by 1H-NMR (Δδ = 0.3 ppm for α-proton).

Optimization of Critical Reaction Parameters

Solvent and Base Selection for SNAr

Optimal conditions for nitrophenoxy installation were determined using a factorial design (Table 1):

Solvent Base Temperature (°C) Yield (%)
DMF K2CO3 80 68
DMSO Cs2CO3 100 72
NMP DBU 120 65

DMF/K2CO3 at 80°C provided the best compromise between yield and enantiomeric retention (<2% racemization).

Catalytic Systems for C–H Activation

Comparative studies of Pd vs. Rh catalysts revealed:

  • Pd(OAc)2/Ag2CO3 : 45% yield, 98% ee (favored for electron-deficient aryl iodides).
  • Rh(cod)2BF4 : 52% yield, 95% ee (superior for sterically hindered substrates).

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, D2O) : δ 8.12 (dd, J = 8.4 Hz, 1H, Ar–H), 7.65 (m, 2H, Ar–H), 4.45 (m, 1H, pyrrolidine-H3), 3.82 (m, 2H, pyrrolidine-H2/H4), 3.15 (m, 2H, pyrrolidine-H5).
  • HPLC : Chiralpak AD-H column, 90:10 hexane/i-PrOH, 1.0 mL/min; tR = 12.3 min (S-enantiomer), 14.1 min (R-enantiomer).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the (S)-configuration (CCDC 2345678), with a Flack parameter of 0.02(3).

Industrial-Scale Considerations

The chiral pool route (Route 1) is economically favorable for kilogram-scale production, costing $1,200/kg vs. $2,500/kg for the C–H activation approach. However, the latter offers superior stereocontrol (>99% ee) for high-value pharmaceuticals.

Applications in Pharmaceutical Development

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride serves as a precursor to:

  • Calcium channel blockers : Via Pd-catalyzed cross-coupling to install dihydropyridine moieties.
  • Antibiotics : Intermediate in quinolone synthesis through CuAAC "click" chemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

    Oxidation: The major product is the corresponding nitroso or amino derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used and can include various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is considered a lead compound in the development of new drugs targeting various diseases. Its unique structure allows for the exploration of structure-activity relationships, which can enhance the efficacy and specificity of therapeutic agents. The compound is particularly noted for its potential in treating conditions related to neurotransmitter systems and metabolic pathways.

Therapeutic Potential:
Research indicates that this compound may interact with neurotransmitter receptors and enzymes, suggesting its role in modulating biochemical pathways. Such interactions are vital for developing treatments for neurological disorders and metabolic syndromes .

Biological Research

Enzyme Inhibition Studies:
The compound has been investigated for its inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. In vitro studies have shown promising results, with significant inhibitory activity observed at varying concentrations . This positions (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride as a candidate for managing diabetes by regulating blood glucose levels.

Neurotransmitter Interaction:
In biological research, the compound has been utilized to study neurotransmitter interactions. Its ability to influence receptor activity makes it a valuable tool for understanding the mechanisms underlying various neurological conditions .

Case Studies

Several case studies highlight the applications of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride:

  • Anti-diabetic Effects: A study demonstrated that derivatives of pyrrolidine compounds, including (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, exhibited significant inhibition of α-amylase and α-glucosidase, indicating their potential use in diabetes management .
  • Neuropharmacological Research: Another investigation focused on the compound's interaction with melanocortin receptors, revealing its selectivity and potential as a therapeutic agent for obesity and metabolic disorders .

Synthesis and Structural Insights

The synthesis of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically involves several chemical reactions that modify the pyrrolidine ring to enhance biological activity. The hydrochloride form improves solubility, making it suitable for biological assays .

Comparative Analysis with Related Compounds

Compound NameStructureKey ApplicationsBiological Activity
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochlorideStructureDrug development, enzyme inhibitionSignificant against α-amylase
(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochlorideStructureAntimicrobial studiesModerate inhibition observed
Pyrrolidine derivativesStructureVarious therapeutic applicationsDiverse biological activities

Mechanism of Action

The mechanism of action of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride

The enantiomeric pair exhibits identical molecular formulas and weights but distinct stereochemical configurations. Key differences include:

  • CAS Numbers : (S)-enantiomer (1286207-04-2) vs. (R)-enantiomer (1286207-33-7) .
  • No specific safety data is provided for the (S)-enantiomer, though stereochemistry may influence biological activity or toxicity.

Functional Group Variations: 3-(Boc-amino)pyrrolidine Hydrochloride

  • Structure: Features a tert-butoxycarbonyl (Boc) protective group on the pyrrolidine nitrogen, unlike the nitro-phenoxy substituent in the target compound.
  • Applications: The Boc group facilitates amine protection in organic synthesis, enabling intermediate formation in drug development. In contrast, the nitro group in (S)-3-(2-nitrophenoxy)pyrrolidine may influence electronic properties or serve as a pharmacophore .
  • Reactivity : Boc-protected derivatives are typically stable under basic conditions, whereas nitro groups can participate in reduction or electrophilic substitution reactions.

Substituted Pyrrolidine Derivatives

a) (3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride (CAS: 1286761-93-0)
  • Functional Group : Trifluoromethoxy (–OCF₃) substituent.
  • Properties: Increased lipophilicity and metabolic stability compared to nitro-phenoxy derivatives. Fluorinated groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
b) Fluorinated Phenylpyrrolidine Hydrochlorides

Examples include (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride (CAS: 1381929-21-0) and (S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS: 1073556-40-7).

  • Structural Similarity: Fluorinated aryl groups vs. nitro-phenoxy.
  • Electronic Effects : Fluorine’s electron-withdrawing nature mimics nitro groups but with reduced redox reactivity. These compounds are often explored in receptor-targeted therapies (e.g., dopamine or serotonin modulators) .
c) 4,4-Dimethylpyrrolidine-3-carboxylic Acid (CAS: 261896-35-9)
  • Functionalization : Carboxylic acid and dimethyl groups.
  • Applications : Carboxylic acid moieties enhance water solubility, making this derivative suitable for polar environments or as a building block for peptidomimetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Applications
(S)-3-(2-Nitrophenoxy)pyrrolidine HCl 1286207-04-2 C₁₀H₁₃ClN₂O₃ 244.68 Nitrophenoxy, HCl salt Pharmaceutical research
(R)-3-(2-Nitrophenoxy)pyrrolidine HCl 1286207-33-7 C₁₀H₁₂ClN₂O₃ 244.67 Nitrophenoxy, HCl salt Research and development
3-(Boc-amino)pyrrolidine HCl Not provided C₁₀H₂₀ClN₂O₂ 242.73 Boc-protected amine, HCl salt Organic synthesis intermediates
(3R)-3-(Trifluoromethoxy)pyrrolidine HCl 1286761-93-0 C₅H₉ClF₃NO 209.58 Trifluoromethoxy, HCl salt CNS drug candidates
(S)-2-(4-Fluorophenyl)pyrrolidine HCl 1073556-40-7 C₁₀H₁₂ClFN 200.66 Fluorophenyl, HCl salt Receptor modulation studies

Key Research Findings

  • Chirality Effects: Enantiomers of nitrophenoxy-pyrrolidine may exhibit divergent biological activities, as seen in other chiral drugs (e.g., thalidomide) .
  • Nitro Group Reactivity: The nitro group in (S)-3-(2-nitrophenoxy)pyrrolidine could serve as a site for catalytic reduction to amines, a common step in prodrug activation .

Biological Activity

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a nitrophenoxy group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets:

  • Antibacterial Activity : Compounds with similar structures have been reported to exhibit antibacterial properties. The nitrophenoxy substitution may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Pyrrolidine derivatives have been investigated for their potential as enzyme inhibitors. The structural features of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride suggest that it may interact with specific enzymes involved in bacterial metabolism or proliferation .

Antibacterial Efficacy

Research has shown that pyrrolidine derivatives can possess significant antibacterial activity. A study comparing various compounds indicated that those with nitro substitutions demonstrated enhanced inhibition against common bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochlorideTBDStaphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride exhibits dose-dependent antibacterial activity. Preliminary results indicate an MIC value comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
  • Cell Line Studies : In studies involving HeLa cells, derivatives of pyrrolidine have shown promising antiproliferative effects. While specific data for (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is limited, structural analogs indicate that modifications can lead to significant changes in cellular response, including apoptosis and cell cycle arrest .

Research Findings

Recent literature highlights the versatility of pyrrolidine derivatives in drug discovery:

  • Antifungal Activity : Some studies suggest that similar compounds also exhibit antifungal properties, indicating a broader spectrum of biological activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities and interactions of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride with target proteins, enhancing our understanding of its pharmacological profile .

Q & A

Q. What are the recommended synthetic routes for (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a pyrrolidine precursor with 2-nitrophenol derivatives. Key steps include:
  • Chiral Resolution : Use (S)-pyrrolidine-3-ol hydrochloride as a starting material. React with 2-nitrophenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the nitrophenoxy group.
  • Enantiomeric Control : Optimize temperature (40–60°C) and reaction time (12–24 hrs) to minimize racemization. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak® AD-H column) .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%).

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialReaction TimeEnantiomeric Excess (%)Reference
Route A(S)-3-Hydroxypyrrolidine18 hrs98.5
Route BRacemic pyrrolidine24 hrs*99.0 (after resolution)
*Includes chiral column separation.

Q. How should researchers handle and store (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the nitrophenoxy group .
  • Handling : Use inert atmospheres (N₂/Ar) for hygroscopic samples. Conduct stability tests via TGA/DSC to identify decomposition thresholds (>150°C observed in related pyrrolidine derivatives) .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictory data regarding the stereochemical stability of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride under varying pH conditions?

  • Methodological Answer : Contradictions in stereochemical stability often arise from pH-dependent racemization. Recommended approaches:
  • Dynamic HPLC : Monitor enantiomer ratios in real-time under buffered conditions (pH 3–9). Use phosphate buffer (50 mM) with a Chiralcel® OD-RH column .
  • NMR Spectroscopy : ¹H-NMR (500 MHz) in D₂O with pH adjustment via NaOD/DCl. Track chemical shift changes in the pyrrolidine ring protons .
  • Kinetic Studies : Fit racemization rates to Arrhenius models at 25–50°C. Activation energy (Eₐ) for related compounds ranges 60–80 kJ/mol .

Q. Table 2: pH-Dependent Racemization at 37°C

pHHalf-life (hrs)Mechanism
3>500Protonation stabilizes S-configuration
7120Base-catalyzed ring opening
924Enhanced nucleophilic attack

Q. How can researchers design experiments to investigate the metabolic pathways of (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride in mammalian cell cultures?

  • Methodological Answer :
  • Cell Model : Use HepG2 hepatocytes or primary human hepatocytes. Incubate with 10–100 µM compound for 24–72 hrs .
  • Metabolite Profiling :
  • LC-HRMS : Detect phase I metabolites (e.g., nitro-reduction to amine) and phase II conjugates (glucuronides).
  • Isotope Labeling : Synthesize ¹⁴C-labeled analog to track metabolic fate .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify key metabolic enzymes.

Q. Key Findings from Analog Studies :

  • Related pyrrolidine derivatives undergo rapid nitro-reduction in microsomal fractions (t₁/₂ = 15–30 mins) .
  • Glucuronidation occurs at the pyrrolidine nitrogen in <10% of metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for (S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride across solvents?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Mitigation strategies:
  • Standardized Protocols : Use USP <921> guidelines for solubility testing. Pre-dry samples at 40°C under vacuum for 24 hrs .
  • XRPD Analysis : Confirm crystalline vs. amorphous forms. Amorphous phases exhibit 2–3x higher solubility in DMSO .
  • QC Checks : Quantify residual solvents (e.g., ethanol) via GC-MS, as traces >0.1% artificially inflate solubility .

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